2,4-Difluoro-5-nitropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOHPZCGYRPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40858-82-0 | |
| Record name | 2,4-difluoro-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2,4 Difluoro 5 Nitropyrimidine Analogues
Established Synthetic Pathways to Halogenated Nitropyrimidines
The synthesis of halogenated nitropyrimidines is a well-established process that typically begins with a suitably substituted pyrimidine (B1678525) precursor. The introduction of both the nitro group and halogen atoms is achieved through sequential reactions, carefully controlled to yield the desired product.
Precursor Chemistry: Synthesis from 5-Nitrouracil (B18501) and Related Pyrimidine Systems
The foundational step in the synthesis of many halogenated nitropyrimidines is the nitration of a pyrimidine ring system. 5-Nitrouracil is a key starting material in this context. researchgate.netzenodo.org It can be prepared from uracil (B121893) and serves as a common precursor for further halogenation reactions. researchgate.netzenodo.org The presence of the nitro group at the 5-position is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution of halogen atoms that will be introduced. The synthesis of related pyrimidine systems often involves similar strategies, starting with a base pyrimidine structure and introducing the desired substituents in a stepwise fashion. For instance, 4-chloro-2,6-dimethyl-5-nitropyrimidine is synthesized from a pyrimidine ring featuring methyl groups at the 2 and 6 positions, followed by chlorination and nitration. cymitquimica.com
Halogenation Strategies: Introduction of Fluorine and Chlorine Atoms into the Pyrimidine Ring
The introduction of halogen atoms onto the pyrimidine ring is a critical step in the synthesis of compounds like 2,4-difluoro-5-nitropyrimidine. Chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). smolecule.comchemicalbook.com For example, 2,4-dichloro-5-nitropyrimidine (B15318) can be synthesized from 5-nitrouracil by reacting it with phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline. chemicalbook.comchemicalbook.com
Fluorination can be more challenging and may involve the use of specialized fluorinating agents. While direct fluorination methods exist, a common strategy is to first synthesize the chlorinated analogue, such as 2,4-dichloro-5-nitropyrimidine, and then perform a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine. This approach provides a reliable route to fluorinated pyrimidines like this compound. sigmaaldrich.com The introduction of bromine at the 5-position of the pyrimidine ring can be accomplished using common inorganic salts at room temperature. researchgate.net
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Nitropyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the precise functionalization of the ring. In dihalogenated pyrimidines, the position of substitution is highly dependent on the electronic environment of the ring and the nature of the attacking nucleophile.
Preferential Substitution Patterns at C-2 and C-4 of the Pyrimidine Ring
In 2,4-dihalopyrimidines, nucleophilic substitution generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the greater electron deficiency at C-4 compared to C-2, a concept supported by frontier molecular orbital theory which indicates a higher LUMO coefficient at C-4. stackexchange.comresearcher.life The intermediate formed during attack at C-4 (a Meisenheimer complex) is also considered to be more stable. stackexchange.commasterorganicchemistry.com However, this selectivity is not absolute and can be influenced by other substituents on the ring. For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com
Influence of the Nitro Group and Other Substituents on Reaction Regioselectivity
The nitro group at the 5-position plays a pivotal role in activating the pyrimidine ring for SNAr reactions. numberanalytics.com As a strong electron-withdrawing group, it stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby facilitating the substitution process. masterorganicchemistry.comnumberanalytics.com The position of the nitro group influences the regioselectivity of the substitution. In 5-substituted-2,4-dichloropyrimidines, the presence of an electron-withdrawing substituent like a nitro group at C-5 generally directs nucleophilic attack to the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position in these systems. nih.gov The steric bulk of substituents can also affect the C-4/C-2 selectivity. wuxiapptec.com
Reactivity with Diverse Nucleophiles, including Amines, Alcohols, and Thiols
Halogenated nitropyrimidines are reactive towards a wide array of nucleophiles, including amines, alcohols (and their corresponding alkoxides), and thiols (and their corresponding thiolates). rsc.org The reaction with amines is particularly well-studied and is a common method for introducing nitrogen-containing functional groups. researchgate.netfrontiersin.org The reaction of 2,4-dichloro-5-nitropyrimidine with amines can lead to either mono- or di-substituted products, depending on the reaction conditions. rsc.org
Advanced Derivatization Strategies for this compound Scaffolds
The inherent reactivity of the this compound core allows for sophisticated derivatization, primarily through nucleophilic aromatic substitution (SNAr) at the fluorinated positions and chemical reduction of the nitro group. These modifications are foundational for creating libraries of novel compounds with tailored properties.
Functional Group Interconversions and Strategic Modifications
Functional group interconversion (FGI) is a key strategy for altering the physicochemical properties and biological activity of the pyrimidine core. The primary transformations involve the nitro group and the fluorine substituents.
The nitro group at the C5 position can be readily reduced to an amino group under various conditions. A common method involves the use of iron powder in an acidic medium, such as acetic acid. uni-rostock.de This transformation is pivotal as it introduces a nucleophilic and basic amino group, which serves as a handle for a wide array of subsequent chemical modifications. For instance, the newly formed 5-aminopyrimidine (B1217817) derivative can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), yielding a diazonium salt. libretexts.orgeopcw.com This intermediate is highly versatile and can be subjected to various Sandmeyer-type reactions to introduce a range of other functionalities.
The fluorine atoms at the C2 and C4 positions are excellent leaving groups for SNAr reactions. rammohancollege.ac.in The electron-withdrawing effect of the adjacent nitro group and the ring nitrogen atoms significantly activates these positions towards attack by nucleophiles. This high reactivity allows for the replacement of fluorine with other functional groups, a common strategy in the synthesis of complex heterocyclic compounds. rsc.orgresearchgate.net
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |
| 5-Nitro | Fe, Acetic Acid | 5-Amino | Reduction |
| 5-Amino | NaNO₂, Acetic Acid | 5-Diazonium Salt | Diazotization |
| 2/4-Fluoro | Various Nucleophiles (e.g., R-NH₂, R-OH, R-SH) | 2/4-Amino/Alkoxy/Thioether | Nucleophilic Aromatic Substitution |
Table 1: Key Functional Group Interconversions for the this compound Scaffold.
Introduction of Complex Side Chains for Enhanced Molecular Diversity and Targeted Applications
The generation of molecular diversity is often achieved by introducing complex and varied side chains onto the core scaffold. For this compound, this is primarily accomplished via regioselective nucleophilic aromatic substitution of the fluorine atoms.
The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to stronger activation by the para-nitro group. This regioselectivity allows for the sequential and controlled introduction of different side chains. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the fluorine atoms, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
This strategy is extensively used in drug discovery. For example, in the synthesis of analogues of biologically active molecules, complex amine-containing side chains are often introduced. Research on related 2,4-dichloro-5-nitropyrimidine has shown that intricate side chains, such as those containing piperidine (B6355638) or other heterocyclic moieties, can be attached to the pyrimidine ring. researchgate.netnih.govgoogle.com These reactions typically proceed by treating the halopyrimidine with the desired amine, often in the presence of a non-nucleophilic base to scavenge the resulting hydrofluoric acid. The introduction of these complex side chains can significantly influence the molecule's conformation, solubility, and interaction with biological targets.
| Nucleophile | Introduced Side Chain Example | Resulting Compound Class |
| Primary/Secondary Amines (R¹R²NH) | 4-(Alkylamino)-2-fluoro-5-nitropyrimidine | 4-Aminopyrimidine Derivatives |
| Alcohols/Phenols (R-OH) | 4-(Alkoxy/Aryloxy)-2-fluoro-5-nitropyrimidine | 4-Alkoxypyrimidine Ethers |
| Thiols/Thiophenols (R-SH) | 4-(Alkylthio/Arylthio)-2-fluoro-5-nitropyrimidine | 4-Thioetherpyrimidine Derivatives |
| Complex Amines (e.g., aminopiperidines) | 4-(Piperidin-4-ylamino)-2-fluoro-5-nitropyrimidine | Complex Heterocyclic Pyrimidines |
Table 2: Examples of Complex Side Chain Introduction via Nucleophilic Substitution.
By strategically combining functional group interconversions with the introduction of diverse side chains, a vast chemical space can be explored, starting from the readily available this compound. This modular approach is invaluable for developing new therapeutic agents and advanced materials with precisely engineered properties.
Elucidation of Molecular Structure and Electronic Properties Through Advanced Characterization and Computational Studies
Spectroscopic Analysis of 2,4-Difluoro-5-nitropyrimidine and its Derivatives
A suite of spectroscopic methods is employed to confirm the molecular structure, identify functional groups, and analyze the fragmentation patterns of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR: In the proton NMR spectrum, the primary signal for this compound would be a singlet for the hydrogen atom at the C6 position of the pyrimidine (B1678525) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent fluorine and nitro groups.
¹³C NMR: The ¹³C NMR spectrum offers a more detailed structural fingerprint. The carbon atoms in the pyrimidine ring will exhibit distinct chemical shifts due to their different electronic environments. The carbons bonded to fluorine atoms (C2 and C4) will show characteristic splitting patterns (doublets) due to carbon-fluorine coupling (¹J-CF and ²J-CF). The chemical shifts provide insight into the electron density at each carbon position. For instance, carbons attached to electronegative fluorine and nitro groups are expected to be deshielded and appear at a lower field.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C4 positions, unless there is accidental chemical shift equivalence. The coupling between these two non-equivalent fluorine atoms would result in a doublet for each, providing further confirmation of their positions on the pyrimidine ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. nanalysis.com
Table 1: Representative NMR Data for Fluorinated Pyrimidine Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.93 and 9.00 | s | H-6 in a related nitropyrimidine derivative researchgate.net | |
| ¹³C | 154.4, 154.9, 156.9 | C-2, C-4, C-6 in a related nitropyrimidine derivative researchgate.net | ||
| ¹⁹F | -105.83 | t | 16.8 | CF₂ in a related difluoro compound rsc.org |
| ¹⁹F | -127, -134 | F-2, F-4 in 1,2-difluoro-4-nitrobenzene (reactant) magritek.com | ||
| ¹⁹F | -119 | F in product 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) magritek.com |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrational Modes
Vibrational spectroscopy techniques, including FTIR and Raman, are crucial for identifying the functional groups and understanding the molecular vibrations of this compound. mdpi.com
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
C-F stretching: Strong absorption bands typically in the region of 1200-1000 cm⁻¹.
NO₂ stretching: Two distinct bands, an asymmetric stretch (around 1560-1520 cm⁻¹) and a symmetric stretch (around 1355-1345 cm⁻¹), are characteristic of the nitro group.
C=N and C=C stretching: Vibrations associated with the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.
C-H stretching: A weaker band corresponding to the C6-H bond would appear around 3100-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov The symmetric vibrations of the nitro group and the ring breathing modes of the pyrimidine core are often strong in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net For a non-linear molecule like this compound, the number of vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org
Table 2: Characteristic Vibrational Frequencies for Related Nitro- and Fluoro- Aromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| NO₂ | Asymmetric Stretch | 1560-1520 | researchgate.net |
| NO₂ | Symmetric Stretch | 1355-1345 | researchgate.net |
| C-F | Stretch | 1200-1000 | nist.gov |
| Pyrimidine Ring | Ring Vibrations | 1600-1400 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. neu.edu.trrsc.org
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.07 g/mol ). chemscene.com The presence of isotopes, particularly ¹³C, will result in a small M+1 peak.
Fragmentation Pattern: Electron impact ionization can cause the molecule to fragment in predictable ways. youtube.com Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (mass 46) or NO (mass 30). The pyrimidine ring can also undergo characteristic cleavages. Analyzing these fragment ions helps to confirm the structure of the molecule. sapub.orgnih.gov
Theoretical and Computational Chemistry Approaches
Computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic properties and reactivity of this compound. smu.edu
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure Analysis
DFT calculations are used to model the electronic structure of molecules with high accuracy. aps.orgsouthampton.ac.uk
Optimized Geometry: DFT calculations can predict the lowest energy conformation (optimized geometry) of this compound. These calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.
Electronic Structure Analysis: DFT provides a wealth of information about the electronic properties of the molecule. researchgate.netruc.dk This includes:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: DFT can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity towards nucleophiles and electrophiles.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes.
Table 3: Computationally Derived Properties of Related Molecules
| Property | Method | Basis Set | Calculated Value | Reference |
| HOMO-LUMO Gap | DFT/B3LYP | 6-311++G(d,p) | 4.325 eV (for 2-amino-5-nitropyrimidine) | researchgate.net |
| Vibrational Frequencies | DFT/B3LYP | 6-31G* | Good agreement with experiment (for methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate) | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer Characteristics
The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comossila.com The HOMO acts as the electron-donating orbital, while the LUMO serves as the electron-accepting orbital. ajchem-a.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. ajchem-a.comlibretexts.org A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. ajchem-a.com
In the case of this compound, the presence of electron-withdrawing fluorine atoms and a nitro (-NO2) group, combined with the electron-deficient pyrimidine ring, establishes a "push-pull" system. This architecture is conducive to intramolecular charge transfer (ICT), a phenomenon where electron density is redistributed from an electron-rich part of the molecule to an electron-deficient part upon electronic excitation. acs.orgacs.org This ICT character significantly influences the molecule's electronic and optical properties. acs.org
While specific experimental data for this compound is not extensively published, computational studies on analogous compounds like 2-amino-5-nitropyrimidine (B189733) (2A5NP) offer valuable insights. researchgate.net Density Functional Theory (DFT) calculations performed on 2A5NP have been used to determine the energies of the frontier orbitals and related quantum chemical parameters. researchgate.net These calculations show that the charge transfer primarily occurs within the molecule, confirming its ICT nature. researchgate.net The HOMO is typically localized on the more electron-donating part of the molecule, while the LUMO is centered on the electron-accepting nitro group and pyrimidine ring. The energy gap and other related properties derived from these calculations help in quantifying the molecule's electronic behavior. researchgate.net
Table 1: Calculated Quantum Chemical Properties for Analogous Nitropyrimidine Compound (2A5NP) Data derived from computational analysis of 2-amino-5-nitropyrimidine (2A5NP) and presented here as a theoretical model for this compound.
| Parameter | Definition | Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8861 | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.3611 | researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.525 | researchgate.net |
| Electronegativity (χ) | (I+A)/2 | 4.6236 | researchgate.net |
| Chemical Hardness (η) | (I-A)/2 | 2.2625 | researchgate.net |
Prediction of Non-Linear Optical (NLO) Properties and Potential Applications
Materials with significant non-linear optical (NLO) properties are crucial for modern photonics and optoelectronics, enabling applications like frequency conversion and optical switching. tcichemicals.com Organic molecules, particularly those with delocalized π-electron systems and strong donor-acceptor groups, often exhibit high NLO responses. tcichemicals.comnih.gov The intramolecular charge transfer (ICT) characteristic is a key contributor to these properties. acs.org
The molecular structure of this compound, featuring a π-conjugated pyrimidine ring substituted with a strong electron-acceptor (nitro group), suggests its potential as an NLO material. The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, is a key indicator of this potential. Computational studies on similar nitropyrimidine derivatives have predicted notable first hyperpolarizability values, indicating that these compounds are attractive candidates for NLO applications. researchgate.net The significant β value arises from the asymmetric charge distribution and the ease of electron density redistribution under an applied electric field, facilitated by the ICT process from the ring system to the nitro group. researchgate.net
Table 2: Predicted First Hyperpolarizability for Analogous Nitropyrimidine Compound (2A5NP) Theoretical values calculated for 2-amino-5-nitropyrimidine (2A5NP) serve as an estimation for the NLO potential of this compound.
| Component | Value (x 10-30 esu) | Reference |
|---|---|---|
| βx | -1.75 | researchgate.net |
| βy | -6.58 | researchgate.net |
| βz | -0.15 | researchgate.net |
| βtotal | 6.811 | researchgate.net |
These theoretical findings underscore the potential of functionally substituted nitropyrimidines in the development of new materials for optical technologies.
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. japsonline.com This in silico method is fundamental in drug discovery and molecular biology for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling various conformations of the ligand within the protein's active site and scoring them based on binding energy calculations.
For this compound, molecular docking simulations can be employed to profile its interaction with various protein targets. The molecule's distinct functional groups would govern its binding profile. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming interactions with donor residues like serine, threonine, or lysine (B10760008) in a protein's active site. preprints.org The aromatic pyrimidine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. preprints.org The fluorine atoms can form halogen bonds or other electrostatic interactions.
A typical molecular docking workflow would be followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. fortunejournals.comajchem-a.com Analysis of the root-mean-square deviation (RMSD) of the complex would indicate its stability, with smaller fluctuations suggesting a stable binding mode. preprints.orgfortunejournals.com This detailed interaction profiling helps in identifying key residues responsible for binding and provides a rational basis for designing more potent and selective inhibitors. nih.gov
Table 3: Potential Ligand-Protein Interactions for this compound A summary of likely interactions based on the compound's functional groups, as would be analyzed in a molecular docking study.
| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| Nitro Group Oxygens | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| Pyrimidine Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |
| Fluoro Groups | Halogen Bond, Electrostatic | Backbone amides, Polar residues |
Advanced Applications in Organic Synthesis and Materials Science
2,4-Difluoro-5-nitropyrimidine as a Versatile Synthetic Intermediate
The reactivity of this compound is dominated by the two fluorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the nitro group further activates the C-F bonds, allowing for sequential and regioselective displacement by various nucleophiles. This step-wise reactivity is a cornerstone of its utility as a synthetic intermediate.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. srdorganics.com this compound serves as an ideal starting point for constructing intricate heterocyclic systems. The ability to introduce different substituents at the 2- and 4-positions by reacting the compound with a sequence of nucleophiles allows for the controlled assembly of complex molecular frameworks. Subsequent chemical transformations, such as the reduction of the nitro group followed by cyclization, can generate fused ring systems.
This synthetic strategy is exemplified by the use of structurally similar dihalonitropyrimidines in the creation of pharmacologically significant scaffolds like pteridinones and pyrimidodiazepinones. mdpi.com The general approach involves a first nucleophilic substitution, followed by a second intramolecular or intermolecular reaction to build the new heterocyclic ring. This methodology provides a fast and efficient route to generate libraries of analogues for structure-activity relationship (SAR) studies. mdpi.com The synthesis of N-fused heterocycles often benefits from such acceptorless dehydrogenative coupling reactions, which are considered sustainable chemical processes. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Synthesized from Related Halogenated Pyrimidines
| Starting Material | Reagents | Resulting Heterocyclic Core | Reference |
| 4,6-Dichloro-5-nitropyrimidine (B16160) | Amino acids, various amines | Dihydropteridinones, Pyrimidodiazepinones | mdpi.com |
| 2,4,6-Trichloropyrimidine (B138864) | Amines, Boronic acids | Disubstituted Pyrimidines | nih.gov |
| 5-Nitropyrimidines | Amidines | Pyridines (via ring transformation) | iosuran.ru |
Nitrogen-rich compounds are a class of molecules with significant applications, ranging from pharmaceuticals to energetic materials, due to their high heats of formation and ability to participate in hydrogen bonding. nih.gov this compound is an excellent precursor for such systems.
The synthesis of 2,6-diamino-substituted purines, which are potent inhibitors of various kinases and have shown antitumor activity, can be strategically approached using this building block. researchgate.net The synthesis involves the sequential displacement of the two fluorine atoms with different amine nucleophiles. The nitro group at the 5-position can then be reduced to an amino group, which can be subsequently cyclized to form the imidazole (B134444) part of the purine (B94841) ring system. This modular approach allows for the introduction of diverse substituents at key positions, facilitating the optimization of biological activity. researchgate.net
Beyond purines, the high nitrogen content and the presence of an energy-rich nitro group make this compound a valuable starting material for the synthesis of novel energetic compounds. nih.govresearchgate.net The synthesis of these molecules often involves the reaction of the pyrimidine core with other nitrogen-rich heterocycles, such as tetrazoles, to create complex structures with high density and specific detonation properties. nih.gov
Table 2: Synthesis of Biologically Relevant Nitrogen-Rich Systems
| Precursor | Target Molecule Class | Key Synthetic Steps | Significance | Reference |
| This compound (analogues) | 2,6-Diamino-substituted purines | Sequential SNAr with amines, reduction of nitro group, cyclization | Antitumor agents, kinase inhibitors | researchgate.net |
| 1,3-Difluoro-4,6-dinitrobenzene (related concept) | Octanitro-tetraoxa-tetrabenzenacyclooctaphene | Condensation, nitration | Thermostable, low-sensitivity explosive | researchgate.net |
| 5-Nitrotetrazole (related concept) | 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | Nitration of hydroxymethyl-tetrazole | High-nitrogen energetic compound | nih.gov |
Building Block for Complex Heterocyclic Architectures
Development of Novel Fluorinated Heterocycles and Derivatives
The incorporation of fluorine into heterocyclic molecules can dramatically alter their physical, chemical, and biological properties. ethernet.edu.et Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity, making it a widely used strategy in drug design. ethernet.edu.etresearchgate.net this compound is a key player in the development of such novel fluorinated compounds.
The search for new drugs and functional materials is greatly accelerated by the use of chemical libraries—large, curated collections of diverse small molecules. vipergen.comopenaccessjournals.com These libraries are tested in high-throughput screening (HTS) assays to identify "hit" compounds with desired biological or material properties. openaccessjournals.com
The stepwise reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse chemical libraries. ijpsr.com A particularly powerful modern approach is the creation of DNA-Encoded Libraries (DELs), where each small molecule is tagged with a unique DNA barcode. nih.gov This technology allows for the synthesis and screening of libraries containing billions of compounds. nih.gov The analogous 2,4,6-trichloropyrimidine is a privileged scaffold for DEL synthesis due to its sequential reactivity with nucleophiles like amines, allowing for the construction of vast, diverse libraries in a cost-effective manner. nih.gov By applying the same logic, this compound can be used to generate large collections of pyrimidine-based compounds, each with unique substituents introduced at the 2- and 4-positions, providing a rich pool of molecules for drug discovery campaigns. nih.gov
Beyond its use in library synthesis, this compound is instrumental in the targeted synthesis of functionally advanced molecules for specific research applications in medicine and materials science. srdorganics.com These are molecules designed with a particular function in mind, such as inhibiting a specific enzyme or exhibiting unique optical properties.
A prominent example of functionally advanced molecules derived from a related scaffold are analogues of Ticagrelor, an antiplatelet drug. uliege.be The core of these molecules is a 1,2,3-triazolo[4,5-d]pyrimidine, which can be synthesized from a nitropyrimidine precursor. The synthesis involves displacement of the halides, reduction of the nitro group to an amine, diazotization, and subsequent cyclization to form the triazole ring. uliege.be This demonstrates how the pyrimidine scaffold can be elaborated into highly complex and potent pharmaceutical agents.
In materials science, fluorinated heterocycles are used to create high-performance polymers and materials. mdpi.com The strong C-F bonds and the electronic properties of the fluorinated ring can impart enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com While research on polymers derived specifically from this compound is emerging, the principles are well-established with related compounds like perfluoropyridine, which is used to create fluoropolymers and intractable thermoset resins with desirable properties. mdpi.com
Research on Biological and Medicinal Applications of Fluorinated Nitropyrimidine Derivatives
Exploration of Antimetabolite Properties and Related Biochemical Pathway Modulation
Fluorinated pyrimidines are a well-established class of antimetabolites, compounds that mimic natural metabolites and interfere with cellular processes, particularly nucleic acid synthesis. researchgate.neturfu.ru The foundational compound in this class, 5-fluorouracil (B62378) (5-FU), functions by inhibiting thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. researchgate.net This inhibition leads to the disruption of DNA replication and repair, ultimately causing cell death, a mechanism that has been widely exploited in cancer therapy. researchgate.netnih.gov
The derivatives of 2,4-Difluoro-5-nitropyrimidine build upon this principle. The pyrimidine (B1678525) core acts as a structural analog for the natural pyrimidine bases uracil (B121893) and thymine. researchgate.net Once inside the cell, these compounds can be metabolically converted into fraudulent nucleotides. For instance, metabolites of 5-FU, such as 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5FdUMP) and 5-fluorouridine-5'-triphosphate, can be incorporated into DNA and RNA, respectively. researchgate.net This incorporation leads to DNA instability and interferes with RNA processing and function. researchgate.net The fluorine atom at the C-2' position of a sugar moiety can also increase the stability of the glycosidic bond, enhancing resistance to metabolic degradation. mdpi.com
Pyrrolopyrimidines, which are structural analogues of purines, also function as potent antimetabolites in nucleic acid metabolism. researchgate.net The modulation of these fundamental biochemical pathways makes fluorinated pyrimidines and their analogues prime candidates for the development of new therapeutic agents, particularly in oncology and virology. urfu.ru
Investigating Inhibitory and Agonistic Activities of Pyrimidine Scaffolds
The versatile pyrimidine scaffold, particularly when substituted with fluorine and nitro groups, serves as a foundation for designing molecules with specific inhibitory or agonistic activities toward various biological targets.
Derivatives of pyrimidine have shown significant promise as inhibitors of various enzymes implicated in disease. The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and certain protein kinases. rsc.org
Research has demonstrated the potential of pyrimidine derivatives to inhibit a range of kinases. For example, certain 2,4-diaminopyrimidine (B92962) derivatives have been identified as potent inhibitors of Aurora kinases, which are involved in cell cycle regulation. innovareacademics.in Other studies have focused on developing pyrimidine-based inhibitors for phosphoinositide 3-kinase (PI3K) and the non-canonical IκB kinases TBK1 and IKKε, which are involved in inflammatory pathways and metabolic regulation. mdpi.comnih.gov One study identified a thiazolo[5,4-b]pyridine (B1319707) derivative with a 2,4-difluoro-benzenesulfonamide moiety that showed potent PI3K inhibitory activity, with an IC50 value of 3.6 nM for PI3Kα. mdpi.com
Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Key Structural Features | Reported Activity (IC50) | Source |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridines | Phosphoinositide 3-kinase (PI3Kα) | 2,4-Difluoro-benzenesulfonamide moiety | 3.6 nM | mdpi.com |
| 2,4-Diaminopyrimidines | Aurora Kinases | Core 2,4-diaminopyrimidine scaffold | Potent inhibition reported | innovareacademics.in |
| 3-Hydrazonoindolin-2-ones | HIV-1 RNase H | Linked 5-nitropyrimidine-2,4-dione | 7.85 µM (for a trifluoromethoxy-substituted analog) | mdpi.com |
| Chromeno[2,3-b]pyridines | TBK1/IKKε | Core scaffold with A-ring substituents | As low as 210 nM | nih.gov |
The G-protein coupled receptor 119 (GPR119) is a significant target for the treatment of type 2 diabetes and related metabolic disorders. researchgate.net It is primarily expressed in pancreatic β-cells and intestinal L-cells, where its activation enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.net
A series of 5-nitropyrimidine (B80762) derivatives have been synthesized and identified as potent GPR119 agonists. ebi.ac.uknih.gov These compounds often feature the 5-nitropyrimidine scaffold linked to various substituents, such as endo-azabicyclic alcohols or amines. ebi.ac.uknih.gov Research has shown that many of these derivatives exhibit significantly more potent GPR119 agonistic activity than the endogenous agonist oleoylethanolamide (OEA). nih.gov For instance, an isopropyl carbamate (B1207046) compound derived from an endo-azabicyclic alcohol displayed an exceptionally low EC50 value of 0.6 nM, identifying it as a highly potent full agonist. nih.gov
Table 2: GPR119 Agonistic Activity of 5-Nitropyrimidine Derivatives
| Compound Type | Key Structural Features | Reported Activity (EC50) | Agonist Type | Source |
|---|---|---|---|---|
| Pyrimido[5,4-d]pyrimidine derivative (15a) | Fused pyrimidine ring system | 2.2 nM | Not Specified | nih.gov |
| Pyrimido[5,4-d]pyrimidine derivative (21e) | Fused pyrimidine ring system | 8.1 nM | Not Specified | nih.gov |
| Endo-azabicyclic alcohol derivative (Compound 8) | 5-nitropyrimidine with isopropyl carbamate | 0.6 nM | Full Agonist | nih.gov |
| Endo-azabicyclic alcohol derivatives (Optimized compounds 6, 7, 12, 17) | 5-nitropyrimidine scaffold | Potent biological activities | Full Agonists | ebi.ac.uknih.gov |
Potential as Enzyme Inhibitors (e.g., Inducible Nitric Oxide Synthase (iNOS), Protein Kinases)
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For fluorinated nitropyrimidine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
The inclusion of fluorine atoms in a drug candidate can profoundly enhance its pharmacological profile. nih.gov Due to its high electronegativity and small atomic size, fluorine can improve metabolic stability, binding affinity, and membrane permeation. nih.gov
In the context of pyrimidine derivatives, fluorine substitution has demonstrated clear benefits.
Enhanced Potency : In studies of GPR119 agonists based on the 5-nitropyrimidine scaffold, a 2-fluoro substitution on the aryl group at the C4 position generally led to an increase in biological activity. ebi.ac.uknih.gov Similarly, for certain anti-inflammatory pyrimidines, para- and meta-fluorinated derivatives showed enhanced inhibitory activities compared to their chlorinated or brominated counterparts, a phenomenon attributed to fluorine's unique electronic properties. rsc.org
Metabolic Stability : The substitution of fluorine at the C-2' position of a nucleoside's sugar moiety can increase the stability of the glycosidic bond, making the compound more resistant to acid hydrolysis and enzymatic degradation. mdpi.com This enhanced stability can lead to improved bioavailability and a longer duration of action.
Binding Interactions : Fluorine can act as a hydrogen bond acceptor, potentially facilitating stronger and more selective interactions with target proteins. mdpi.com This can be a critical factor in improving the selectivity of a drug for its intended target over off-target proteins.
The biological activity of pyrimidine-based compounds can be finely tuned by making strategic modifications to the core heterocyclic structure. SAR studies have explored how different substituents at various positions on the pyrimidine ring affect potency and selectivity.
For GPR119 agonists, the nature of the substituent attached to the 5-nitropyrimidine scaffold is critical. Derivatives synthesized from endo-azabicyclic alcohols consistently displayed more potent agonistic activities than analogous compounds derived from endo-azabicyclic amines. nih.gov This highlights the importance of the linker and the distal functional group in receptor activation.
In the development of SLACK potassium channel inhibitors, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs were synthesized starting from 2-chloro-5-nitropyrimidine. mdpi.com By reacting this precursor with a variety of aryl alcohols, amines, and thiols, researchers were able to systematically probe the impact of different groups at the C2 position, leading to the identification of potent inhibitors. mdpi.com Similarly, for anti-inflammatory pyrimidines, SAR analysis showed that derivatives with electron-releasing groups exhibited better activity than those with electron-withdrawing groups. rsc.org These findings underscore the modularity of the pyrimidine core, which allows medicinal chemists to systematically alter its structure to optimize interactions with a specific biological target.
Impact of Fluorine Substitution on Biological Activity, Selectivity, and Bioavailability
Applications in Agrochemical Research
The fluorinated nitropyrimidine core, and specifically the this compound scaffold, represents a significant area of interest in the ongoing search for novel and more effective agrochemicals. Pyrimidine derivatives are a well-established class of compounds in agriculture, forming the structural basis for numerous commercial herbicides, fungicides, and insecticides. rsc.orgwjarr.com The strategic incorporation of fluorine atoms and a nitro group into the pyrimidine ring, as seen in this compound, is a key design principle aimed at enhancing biological activity and fine-tuning physicochemical properties.
Intermediate for Herbicide and Fungicide Synthesis
The utility of this compound as a precursor in agrochemical synthesis stems from its high reactivity and versatility as a chemical building block. The pyrimidine ring is electron-deficient, and this characteristic is significantly amplified by the presence of a strong electron-withdrawing nitro group at the C-5 position. This electronic arrangement activates the carbon atoms at the C-2 and C-4 positions, making them highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net
In this reaction mechanism, the fluorine atoms serve as excellent leaving groups, a property that facilitates the introduction of a wide variety of functional groups. masterorganicchemistry.com Research on analogous dihalopyrimidines, such as 2,4-dichloropyrimidines, shows that the C-4 position is typically more reactive and prone to initial substitution by a nucleophile, although this selectivity can be influenced by reaction conditions and the nature of other substituents on the ring. researchgate.netwuxiapptec.com This differential reactivity allows for the sequential and controlled introduction of different moieties onto the pyrimidine scaffold.
By reacting this compound with various nucleophiles—such as amines, alcohols (phenols), or thiols—chemists can construct a diverse library of more complex molecules. nih.govacs.org These reactions form the basis for synthesizing compounds where the pyrimidine core is linked to other pharmacophores known to possess herbicidal or fungicidal properties. For instance, linking the pyrimidine to a phenoxy or anilino group is a common strategy in the development of herbicides that target specific plant enzymes. rsc.orgmdpi.com Similarly, coupling with azole or amine-containing structures is a known approach for generating potent fungicides. researchgate.netnih.gov
The table below illustrates the potential synthetic pathways using this compound as a starting intermediate.
| Reactant (Nucleophile) | Potential Product Class | Relevance in Agrochemical Synthesis |
|---|---|---|
| Substituted Anilines (Ar-NH₂) | N-Aryl-fluoronitropyrimidin-amines | Core structures for herbicides targeting enzymes like acetohydroxyacid synthase (AHAS) or for anilinopyrimidine fungicides. mdpi.comnih.gov |
| Substituted Phenols (Ar-OH) | Aryloxy-fluoronitropyrimidines | Key intermediates for aryloxyphenoxypropionate (AOPP) type herbicides and other classes of PPO-inhibiting herbicides. researchgate.net |
| Aliphatic/Aromatic Thiols (R-SH) | Thioether-linked Pyrimidines | Used to create fungicides and herbicides where a sulfur linkage is critical for biological activity. nih.gov |
| Heterocyclic Amines (e.g., Piperazine, Morpholine) | Heterocyclyl-fluoronitropyrimidines | Introduction of these groups can improve systemic properties and efficacy in fungicides and insecticides. |
Designing New Agrochemical Scaffolds with Enhanced Efficacy and Environmental Profiles
The design of modern agrochemicals is a sophisticated process that aims to maximize efficacy against target pests while minimizing adverse effects on non-target organisms and the environment. The this compound structure serves as an advanced scaffold for this purpose, offering several strategic advantages rooted in the unique properties of its substituents.
The incorporation of fluorine is a widely recognized strategy in drug and agrochemical design to enhance biological performance. numberanalytics.comnumberanalytics.com The presence of fluorine atoms can lead to:
Increased Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes in target and non-target organisms. This can lead to a longer-lasting effect and potentially lower application rates. researchgate.net
Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more potent interactions with the active site of a target enzyme or receptor. researchgate.net
Improved Transport Properties : The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to penetrate biological membranes and reach its site of action within the plant or fungus. researchgate.netresearchgate.net
The nitro group also plays a crucial role. It can be an essential part of the molecule's pharmacophore, directly involved in the mechanism of action. Alternatively, it can be chemically reduced to an amino group (-NH₂) at a later synthetic stage. This transformation provides another point for chemical diversification, allowing for the attachment of different functional groups to fine-tune the compound's activity spectrum, solubility, or environmental properties.
The combination of these features on a single pyrimidine ring allows for the creation of agrochemicals with potentially superior efficacy. Structure-activity relationship (SAR) studies on related pyrimidine and nitropyridine series have repeatedly shown that small changes, such as the position or type of substituent, can dramatically impact herbicidal or fungicidal potency. nih.govnih.gov
Furthermore, a key goal in modern agrochemical research is the development of compounds with more favorable environmental profiles, including controlled persistence and reduced mobility in soil and water. acs.org While the environmental fate of any specific derivative depends on its final, complete structure, the design process using a scaffold like this compound allows for the modulation of properties that influence degradation and environmental impact. researchgate.net The study of the photolysis and biodegradation of fluorinated pesticides and nitroaromatic compounds provides crucial insights that can guide the design of molecules that are effective yet degrade into benign substances after their intended use. acs.orgdtic.mil
The table below summarizes the influence of the key functional groups of this compound on agrochemical properties.
| Functional Group | Influence on Agrochemical Properties | Reference |
|---|---|---|
| Fluorine (C-F) | Increases metabolic stability, enhances binding to target sites, and can improve membrane permeability (lipophilicity). | researchgate.netresearchgate.net |
| Nitro Group (NO₂) | Strongly activates the pyrimidine ring for synthesis, can be part of the active pharmacophore, or can be converted to an amino group for further functionalization. | researchgate.net |
| Pyrimidine Ring | A proven core heterocycle in a wide range of biologically active agrochemicals, providing a stable and versatile structural foundation. | rsc.orgwjarr.com |
Future Research Directions and Outlook for 2,4 Difluoro 5 Nitropyrimidine Chemistry
Development of Green and Sustainable Synthetic Methodologies for its Production and Derivatization
The chemical industry's increasing focus on environmental stewardship necessitates a shift towards greener and more sustainable manufacturing processes. Future research on 2,4-Difluoro-5-nitropyrimidine will prioritize the development of synthetic methodologies that align with the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. researchgate.net
Key research avenues will likely include:
Bio-based Solvents: A significant area of development will be the replacement of conventional, toxic organic solvents like DMF, NMP, and DMAc with greener, biodegradable alternatives. rsc.org Cyrene, a solvent derived from biomass, has emerged as a promising substitute and its application in the synthesis and derivatization of pyrimidines could drastically reduce the environmental footprint of these processes. rsc.org
Energy-Efficient Synthesis: Microwave-assisted organic synthesis represents a powerful tool for reducing reaction times and energy input. rasayanjournal.co.in Future studies will likely explore the use of microwave irradiation to accelerate key reaction steps in the production and functionalization of this compound, potentially leading to higher yields and cleaner reaction profiles. rasayanjournal.co.in
One-Pot Reactions and Process Intensification: The design of one-pot, multi-component reactions where sequential transformations occur in a single reaction vessel is a cornerstone of sustainable chemistry. researchgate.net Applying this strategy to this compound would streamline the synthesis of complex derivatives, eliminating the need for isolating intermediates and thereby reducing solvent usage and waste generation. researchgate.net Collaboration between chemists and chemical engineers will be crucial for optimizing these processes for scalability and efficiency. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Approach | Future Green Approach | Potential Impact |
|---|---|---|---|
| Solvents | Petroleum-derived (e.g., DMF, NMP) | Bio-based, biodegradable (e.g., Cyrene) rsc.org | Reduced toxicity and environmental persistence |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation rasayanjournal.co.in | Faster reactions, lower energy consumption |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions researchgate.net | Reduced waste, solvent use, and labor |
| Atom Economy | Often moderate | Higher, through catalytic and cascade reactions | Maximized incorporation of starting materials into the final product |
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency and Selectivity
To unlock the full synthetic potential of this compound, researchers will explore innovative reaction pathways and advanced catalytic systems. The goal is to achieve greater control over chemical transformations, enabling the synthesis of complex molecules with high efficiency and selectivity.
Future research directions include:
Advanced Catalysis: The use of transition metal catalysts, such as copper and gold, will be instrumental in developing novel C-C and C-X (where X is a heteroatom) bond-forming reactions on the pyrimidine (B1678525) ring. acs.orgmdpi.com This will allow for the introduction of diverse functional groups with high regioselectivity. Furthermore, the development of heterogeneous catalysts, like copper iodide nanoparticles anchored on supports, offers the dual benefits of high efficiency and ease of catalyst recovery and reuse, which is a significant advantage for sustainable industrial processes. rsc.org
Cascade Reactions: Designing elegant cascade reactions, such as one-pot condensation/electrocyclization sequences, can rapidly build molecular complexity from the relatively simple pyrimidine starting material. acs.org These pathways minimize the number of synthetic steps, leading to more efficient and economical routes to complex target molecules.
Innovative Reagents: The development and application of novel reagents will continue to be a driving force. For instance, exploring new phosphonium (B103445) ylides for difluoroolefination could provide alternative methods for manipulating the fluorinated positions of the ring. beilstein-journals.org
Advanced Computational Modeling for De Novo Design and Targeted Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules before they are ever synthesized in a lab. For this compound, computational modeling will accelerate the discovery of new derivatives with tailored functions.
Key areas of computational research will involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be used to model the electronic structure of this compound and its derivatives. tandfonline.com These calculations can predict reactivity, molecular electrostatic potential (MESP), and spectroscopic properties, providing crucial insights to guide synthetic planning and validate experimental results. tandfonline.com
De Novo Design and Virtual Screening: Algorithms for de novo design can generate vast virtual libraries of potential derivatives. These libraries can then be computationally screened against specific biological targets or for desired material properties. tandfonline.com This in silico approach allows researchers to prioritize the most promising candidates for synthesis, dramatically increasing the efficiency of the discovery process.
ADME/Tox Prediction: In the context of drug discovery, computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of candidate molecules are invaluable. tandfonline.com Applying these models to virtual libraries of this compound derivatives will help identify compounds with favorable drug-like properties early in the design phase.
Table 2: Application of Computational Tools in Pyrimidine Derivative Research
| Computational Tool | Application | Predicted Properties | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure and reactivity | Optimized geometry, vibrational frequencies, MESP, HOMO-LUMO gap | tandfonline.com |
| Molecular Docking | Simulating binding to biological targets | Binding affinity, interaction modes with amino acid residues | tandfonline.commdpi.com |
| ADME/Tox Modeling | Predicting pharmacokinetic and safety profiles | Bioavailability, metabolic stability, potential toxicity | tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Activity predictions for unsynthesized analogs | mdpi.com |
Targeted Synthesis of Derivatives for Specific Biological Targets and Emerging Disease Areas
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. mdpi.com The unique substitution pattern of this compound, featuring electron-withdrawing groups and reactive sites, makes it an exceptionally attractive starting point for the synthesis of novel therapeutic agents.
Future research will focus on:
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling and are prominent targets in cancer therapy. encyclopedia.pub Derivatives of this compound will be designed and synthesized as inhibitors of specific kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 1 (PLK1), and Spleen tyrosine kinase (Syk). mdpi.commdpi.comgoogle.com The fluorine atoms can enhance binding affinity and metabolic stability, potentially leading to more potent and durable drugs.
Antimetabolites: Pyrimidine analogs can function as antimetabolites, interfering with the synthesis of DNA and RNA and thereby halting cell division. mdpi.com Research will explore the conversion of this compound into novel nucleoside and non-nucleoside analogs that can inhibit enzymes like dihydrofolate reductase (DHFR) or be incorporated into nucleic acids to induce cancer cell death. encyclopedia.pubnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization will be crucial. The nitro group can be readily reduced to an amino group, providing a chemical handle for building a diverse library of analogs. These libraries will be screened against various biological targets to establish clear structure-activity relationships, guiding the optimization of lead compounds for improved potency and selectivity. mdpi.com
Potential in Advanced Materials Science and Nanoscience Applications
Beyond its biomedical potential, the structural and electronic properties of this compound make it a candidate for applications in advanced materials and nanoscience. The high nitrogen content and energetic nitro group are features often sought in materials science. acs.org
Prospective research areas include:
High-Energy Materials: The closely related compound 4,6-dichloro-5-nitropyrimidine (B16160) has been used to synthesize nitrogen-rich energetic materials with excellent thermal stability and high detonation velocities. acs.org Future work could explore similar transformations of this compound to create a new class of energetic salts or polymers, with the fluorine atoms potentially modulating sensitivity and performance.
Functional Nanomaterials: The pyrimidine core can be functionalized to create molecules capable of self-assembly or to serve as ligands in metal-organic frameworks (MOFs). The reactivity of related pyrimidine derivatives in forming nanoparticles suggests that this compound could be a valuable precursor for creating novel nanomaterials. These materials could have applications in diverse fields such as catalysis, electronics, and sensing. jnanosam.comonlinescientificresearch.com The unique properties imparted by the fluorine substituents could lead to materials with tailored hydrophobicity, thermal stability, or electronic characteristics.
Q & A
Q. What are the common synthetic routes for 2,4-Difluoro-5-nitropyrimidine, and how do reaction conditions influence yield and purity?
The synthesis of halogenated nitropyrimidines typically involves sequential halogenation and nitration steps. For example, related compounds like 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) under controlled temperatures (60–100°C) . Key factors include:
- Halogenation : Use of fluorine sources like KF or HF-pyridine for regioselective fluorination.
- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- ¹⁹F NMR : Identifies fluorine substitution patterns. For example, the 5-nitro group deshields adjacent fluorines, causing distinct splitting patterns (e.g., J₃,5 coupling constants ~15–20 Hz) .
- IR Spectroscopy : Confirms nitro group presence via asymmetric/symmetric NO₂ stretching (~1520 cm⁻¹ and 1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should align with theoretical mass (e.g., C₄HF₂N₃O₂: 189.01 g/mol) .
Q. What are the optimal storage conditions to maintain the stability of this compound, and how can degradation products be identified?
Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the nitro group. Degradation products (e.g., 5-aminopyrimidine derivatives) can be monitored via HPLC with UV detection (λ = 254 nm) or GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Cross-validation : Use orthogonal assays (e.g., MIC testing for antimicrobial activity combined with enzyme inhibition studies) .
- Purity verification : Quantify impurities via HPLC and correlate bioactivity with purity thresholds (>98%) .
- Structural analogs : Compare bioactivity across derivatives (e.g., 5-nitro vs. 5-amino substitutions) to identify pharmacophore contributions .
Q. What strategies are recommended for analyzing the polymorphic forms of this compound, and how do these forms affect reactivity?
Polymorph analysis requires:
- Single-crystal X-ray diffraction : To determine hydrogen-bonding networks (e.g., C–H···O/N interactions) and lattice energies .
- Thermogravimetric analysis (TGA) : Assess thermal stability differences between forms. Polymorphs may exhibit varied reactivity in SNAr reactions due to steric hindrance from crystal packing .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential maps : Identify electron-deficient sites (e.g., C2/C4 fluorines) prone to nucleophilic attack .
- Activation barriers : Compare energy profiles for substitutions at C2 vs. C4 to guide regioselectivity .
Methodological Notes
- Spectral Data Interpretation : Reference libraries like PubChem (InChI Key: YOCZCPSNNGRGHZ-UHFFFAOYSA-N) for cross-checking NMR/IR peaks .
- Crystallography : Use software (e.g., Mercury) to visualize intermolecular interactions in polymorphs .
- Safety Protocols : Follow OSHA guidelines for handling nitro compounds, including fume hood use and PPE (self-contained breathing apparatus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
